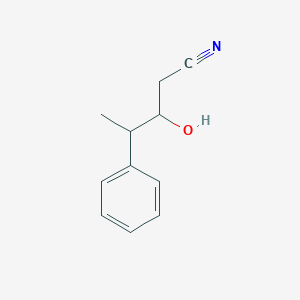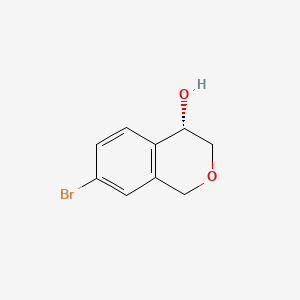
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process often includes steps like cyclization, bromination, and purification through crystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-4-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating conditions like cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement of enzymes like cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the stereochemistry at the 4-position.
7-chloro-3,4-dihydro-1H-2-benzopyran-4-ol: Chlorine instead of bromine.
3,4-dihydro-1H-2-benzopyran-4-ol: Lacks the bromine atom.
Uniqueness
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The stereochemistry at the 4-position can affect the compound’s interaction with biological targets, making it distinct from its non-stereospecific counterparts.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9,11H,4-5H2/t9-/m1/s1 |
InChI Key |
FCAXRSMFSGFTPH-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](C2=C(CO1)C=C(C=C2)Br)O |
Canonical SMILES |
C1C(C2=C(CO1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


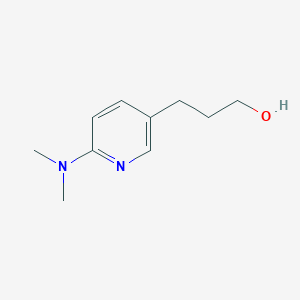
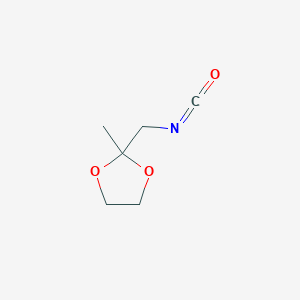
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
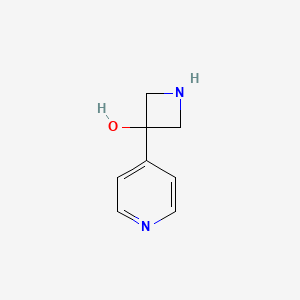
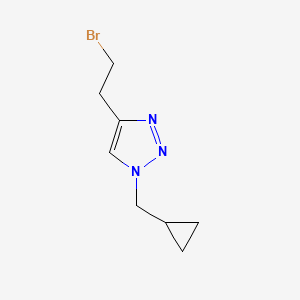

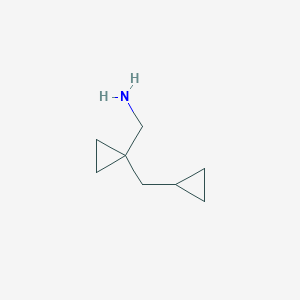

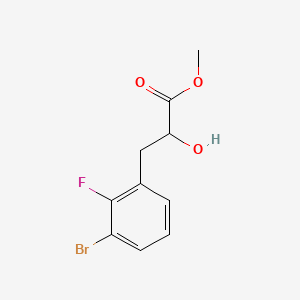
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
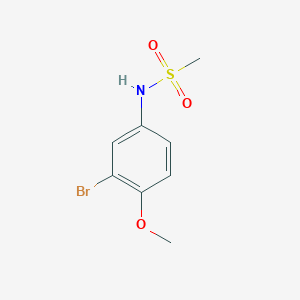
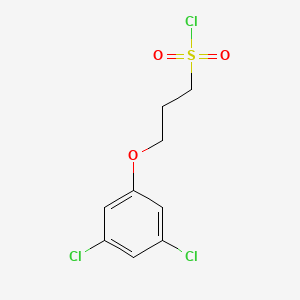
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
